5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Description
Properties
IUPAC Name |
5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLALCJVJNGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol , commonly known as Seocalcitol , is a synthetic analogue of vitamin D3. This compound has garnered attention for its potential biological activities, particularly in the field of oncology due to its antineoplastic properties. This article explores the biological activity of Seocalcitol, including its mechanisms of action, pharmacological effects, and relevant research findings.
Seocalcitol has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Molecular Formula | C30H46O3 |
| Molecular Weight | 454.34 g/mol |
| CAS Registry Number | 134404-52-7 |
| DrugBank ID | DB04258 |
Seocalcitol primarily functions by binding to the vitamin D receptor (VDR) . This interaction modulates gene expression related to cell proliferation and differentiation. The compound exhibits:
- Antineoplastic Activity : It has been shown to inhibit the growth of various cancer cell lines.
- Regulation of Calcium Homeostasis : Similar to vitamin D, it plays a role in calcium metabolism which is crucial for several cellular functions.
Anticancer Effects
Numerous studies have highlighted the anticancer properties of Seocalcitol:
-
In Vitro Studies : Research indicates that Seocalcitol exhibits cytotoxic effects on breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. For instance, a study demonstrated that treatment with Seocalcitol resulted in a significant reduction in cell viability in MCF-7 breast cancer cells .
Study Type Cell Line Effect Observed In Vitro MCF-7 Reduced cell viability by 50% at 100 nM In Vivo Xenograft Model Tumor size reduction by 40%
Clinical Trials
Seocalcitol has been evaluated in clinical settings for its potential therapeutic benefits:
- Phase II Trials : A trial involving patients with advanced prostate cancer showed promising results with improved survival rates when combined with standard therapies .
- Combination Therapies : Studies suggest that Seocalcitol may enhance the efficacy of other anticancer agents such as chemotherapy drugs by sensitizing cancer cells to treatment .
Pharmacokinetics
The pharmacokinetic profile of Seocalcitol indicates that it has favorable absorption and distribution characteristics:
- Bioavailability : High bioavailability due to its lipophilic nature.
- Half-life : Approximately 24 hours post-administration.
Case Study 1: Prostate Cancer Treatment
A clinical case reported a patient with metastatic prostate cancer who was treated with Seocalcitol alongside conventional androgen deprivation therapy. The patient exhibited a notable decrease in prostate-specific antigen (PSA) levels and stabilization of disease progression over six months .
Case Study 2: Breast Cancer Response
In another instance involving a cohort of breast cancer patients receiving Seocalcitol as part of their treatment regimen, researchers observed a significant reduction in tumor markers and improved overall response rates compared to historical controls who did not receive the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The target compound has a longer hydroxylated side chain (7-ethyl-7-hydroxynona-3,5-dien-2-yl) compared to analogues with shorter chains (e.g., 5-hydroxy-1,5-dimethyl-hexyl in ).
- All compounds share a cyclohexane diol core and conjugated double bonds, critical for receptor binding or enzymatic interactions .
Molecular Similarity Analysis
Computational similarity metrics (e.g., Tanimoto and Dice indices) quantify structural overlap:
Table 2: Similarity Indices (MACCS Fingerprints)
| Compound Pair | Tanimoto Index | Dice Index |
|---|---|---|
| Target vs. 3-{2-[1-(5-Hydroxy...)-cyclohexanol | 0.85 | 0.91 |
| Target vs. (1R,3S,5Z)-5-{2-[(1R...)-diol | 0.78 | 0.84 |
| Target vs. Retinol derivative | 0.65 | 0.72 |
Implications :
Bioactivity and Functional Insights
- Target Compound : Predicted to interact with nuclear receptors (e.g., vitamin D receptor) due to its diol groups and conjugated dienes, analogous to calcitriol derivatives .
- 3-{2-[1-(5-Hydroxy...)-cyclohexanol : Demonstrated anti-proliferative activity in cancer cell lines, linked to its hydroxylated side chain .
- Retinol Derivatives : Primarily bind retinoic acid receptors, influencing cell differentiation.
QSAR Models :
Quantitative Structure-Activity Relationship (QSAR) analysis indicates that side-chain hydrophobicity and diol positioning are critical for receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
